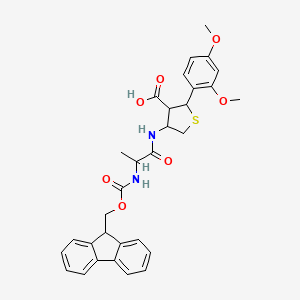
Fmoc-Ala-Cys(Psi(Dmp,H)pro)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Fmoc-Ala-Cys(Psi(Dmp,H)pro)-OH” is a type of pseudoproline dipeptide . It is a white to off-white powder and is used in peptide and solid phase synthesis . The product number is 4096166 and the CAS number is 2022956-37-0 .
Synthesis Analysis
The 2,4-dimethoxyphenyl-pseudothiaproline is compatible with standard Fmoc/tBu protocols and can be cleaved with 80% TFA in DCM . This suggests that it is synthesized using standard peptide synthesis techniques.Molecular Structure Analysis
The molecular formula of “this compound” is C30H30N2O7S . The molecular weight is 562.64 .Physical And Chemical Properties Analysis
“this compound” is a white to off-white powder . It has a molecular weight of 562.64 and a molecular formula of C30H30N2O7S . It should be stored at temperatures less than -10 °C .科学的研究の応用
On-Column Labeling Technique and Chiral CE
A novel method has been developed for the on-column labeling of amino acid enantiomers with 9-fluorenylmethyl chloroformate (FMOC), followed by chiral capillary electrophoresis (CE) with a binary chiral selector system and UV detection. This technique has been applied to the successful online labeling and chiral CE separation of amino acids, demonstrating its utility in the quantitative determination of amino acids with limits of detection down to 4.0 μM, allowing for the determination of D-amino acids at ratios of 1:100 (D:L) (Han & Chen, 2007).
Merrifield Peptide Synthesis Studied by NIR FT Raman Spectroscopy
The stepwise solid-phase synthesis of peptides using Fmoc as the N-α-protecting group has been investigated using near-infrared (NIR) Fourier-transform (FT) Raman spectroscopy. This study provides insights into the deprotection of the Fmoc group and the influence of the Fmoc group on the secondary structure of peptides, supporting mainly a β-sheet conformation (Larsen et al., 1993).
Influence of Lipophilicity on Biological Activity
Research into cyclic pseudopeptides has shown the synthesis of compounds utilizing Fmoc or Boc strategy, establishing the role of the side chain for antagonist activity. This study contributes to understanding the relationship between chemical structure and biological function, particularly in the context of receptor antagonism (Quartara et al., 1994).
Photosystem II and Chlorophyll Fluorescence
Investigations into the oxygen evolution of photosystem II (PSII) in barley thylakoids treated with cyclodextrins have provided insights into the relationship between chlorophyll fluorescence induction, Fv/Fm, and oxygen evolution, highlighting the utility of Fmoc-conjugated compounds in studying the photosynthetic process (Sridharan et al., 2002).
Pseudo-Prolines for Accessing "Inaccessible" Peptides
The incorporation of pseudo-prolines as a temporary protection technique in solid-phase peptide synthesis (SPPS) demonstrates the potential to solubilize otherwise sparingly soluble peptides. This advancement offers new possibilities for accessing large peptides and conducting convergent strategies and chemoselective ligation techniques (Mutter et al., 1995).
将来の方向性
特性
IUPAC Name |
2-(2,4-dimethoxyphenyl)-4-[2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]thiolane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N2O7S/c1-17(32-31(37)40-15-24-21-10-6-4-8-19(21)20-9-5-7-11-22(20)24)29(34)33-25-16-41-28(27(25)30(35)36)23-13-12-18(38-2)14-26(23)39-3/h4-14,17,24-25,27-28H,15-16H2,1-3H3,(H,32,37)(H,33,34)(H,35,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOTXNPPUPDBKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CSC(C1C(=O)O)C2=C(C=C(C=C2)OC)OC)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-diethyl-3-[4-(1-methoxypropan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1-sulfonamide](/img/structure/B2722668.png)
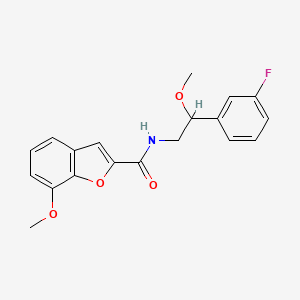
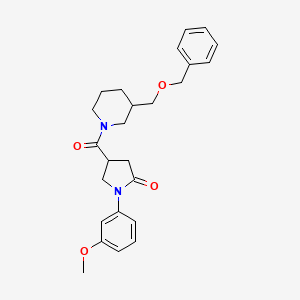
![2-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid](/img/structure/B2722673.png)
![4-(3-isopentyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2722674.png)
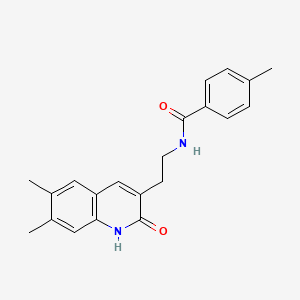


![3-allyl-5,6-dimethyl-2-((2-(2-methylindolin-1-yl)-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2722679.png)
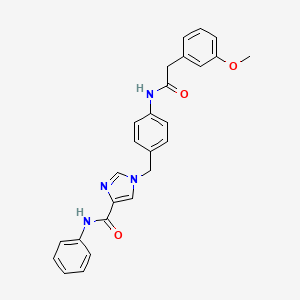
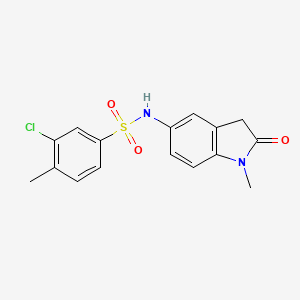
![Ethyl 8-fluoro-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B2722685.png)
![2-(4-Bromophenyl)-1-[4-(3-methylimidazol-4-yl)piperidin-1-yl]ethanone](/img/structure/B2722687.png)